

Application Notes and Protocols: Molecular Dynamics Simulation of Nbd-557 and gp120 Interaction

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Compound of Interest

Compound Name: Nbd-557

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These application notes provide a detailed overview and protocols for conducting molecular dynamics (MD) simulations to study the interaction between the small molecule inhibitor **Nbd-557** and the HIV-1 envelope glycoprotein gp120. Understanding this interaction at an atomic level is crucial for the development of novel HIV-1 entry inhibitors.

Introduction

The HIV-1 envelope glycoprotein gp120 is a primary target for antiretroviral drug development as it mediates the initial contact between the virus and host cells by binding to the CD4 receptor. Small molecules like **Nbd-557**, which mimic the CD4 binding, can inhibit this interaction and prevent viral entry.^{[1][2]} Molecular dynamics simulations offer a powerful computational approach to elucidate the dynamic nature of the gp120-**Nbd-557** interaction, providing insights into binding thermodynamics, conformational changes, and the roles of specific residues.^{[3][4]}

Data Presentation

The following tables summarize key quantitative data from molecular dynamics simulations and experimental studies of the **Nbd-557** and gp120 interaction.

Table 1: Thermodynamic Parameters of **Nbd-557** Binding to gp120

System	ΔH (kcal/mol) (Experimental - ITC)	ΔH (kcal/mol) (MD Simulation)	Reference
Nbd-557 + gp120	-24.5	-25.16	[3]
Nbd-557 + gp120 + Antibody (Fab)	-28.9	Not explicitly calculated, but simulations show enhanced affinity.	[3]

ITC: Isothermal Titration Calorimetry

Table 2: Key Residues of gp120 Interacting with **Nbd-557**

Interaction Type	Interacting Residues	Reference
Hydrogen Bonds	Asn425, Gly473	[5]
Hydrophobic/Non-polar Contacts	Trp112, Val255, Thr257, Glu370, Ile371, Ser375, Phe376, Phe382, Ile424, Met426, Trp427, Gly472, Met475	[3][5]
Aromatic-aromatic π -stacking	Trp427	[6]

Experimental Protocols

This section outlines a detailed protocol for setting up and running a molecular dynamics simulation of the gp120-**Nbd-557** complex.

Protocol 1: System Preparation

- Obtain Initial Structures:
 - The initial coordinates for the gp120-**Nbd-557** complex can be obtained from the Protein Data Bank (PDB). A relevant entry is 4DVR, which contains the gp120 core, **Nbd-557**, and

an antibody Fab fragment.[5]

- If using a structure with missing loops, these should be modeled using software like MODELLER.[5]
- The structure of **Nbd-557** can be extracted from the complex or obtained from chemical databases.[2]
- Force Field Parameterization:
 - A standard protein force field such as AMBER or CHARMM should be used for the gp120 protein.
 - The **Nbd-557** ligand requires parameterization. This can be done using tools like the Antechamber module in AmberTools to generate the necessary topology and parameter files.[7]
- Solvation and Ionization:
 - The protein-ligand complex should be placed in the center of a periodic solvent box (e.g., orthorhombic or cubic).[8]
 - The box should be filled with an explicit water model, such as TIP3P or SPC/E.[8]
 - Counter-ions (e.g., Na⁺ or Cl⁻) must be added to neutralize the system's total charge. It is also recommended to add ions to mimic physiological salt concentration (e.g., 0.15 M NaCl).[8]

Protocol 2: Molecular Dynamics Simulation

- Energy Minimization:
 - To remove any steric clashes or unfavorable geometries in the initial setup, an energy minimization of the entire system is performed. This is typically done in two stages:
 - First, hold the protein and ligand fixed and minimize the positions of water and ions.

- Second, minimize the entire system without restraints. A common method is the steepest descent algorithm for a sufficient number of steps (e.g., 2500-5000 steps).[8]
- Equilibration:
 - The system needs to be gradually heated to the target temperature and equilibrated at the target pressure. This is usually a two-step process:
 - NVT Ensemble (Canonical Ensemble): The system is heated to the desired temperature (e.g., 300 K or 310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant.[8][9] This is often done with positional restraints on the protein and ligand to allow the solvent to equilibrate around them.
 - NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at a constant pressure (e.g., 1 bar) and temperature, allowing the box volume to fluctuate.[8][9] The positional restraints on the protein and ligand are gradually removed during this phase.
- Production Run:
 - Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and RMSD), the production simulation is run for the desired length of time (e.g., 100-200 ns or longer).[3]
 - Coordinates are saved at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

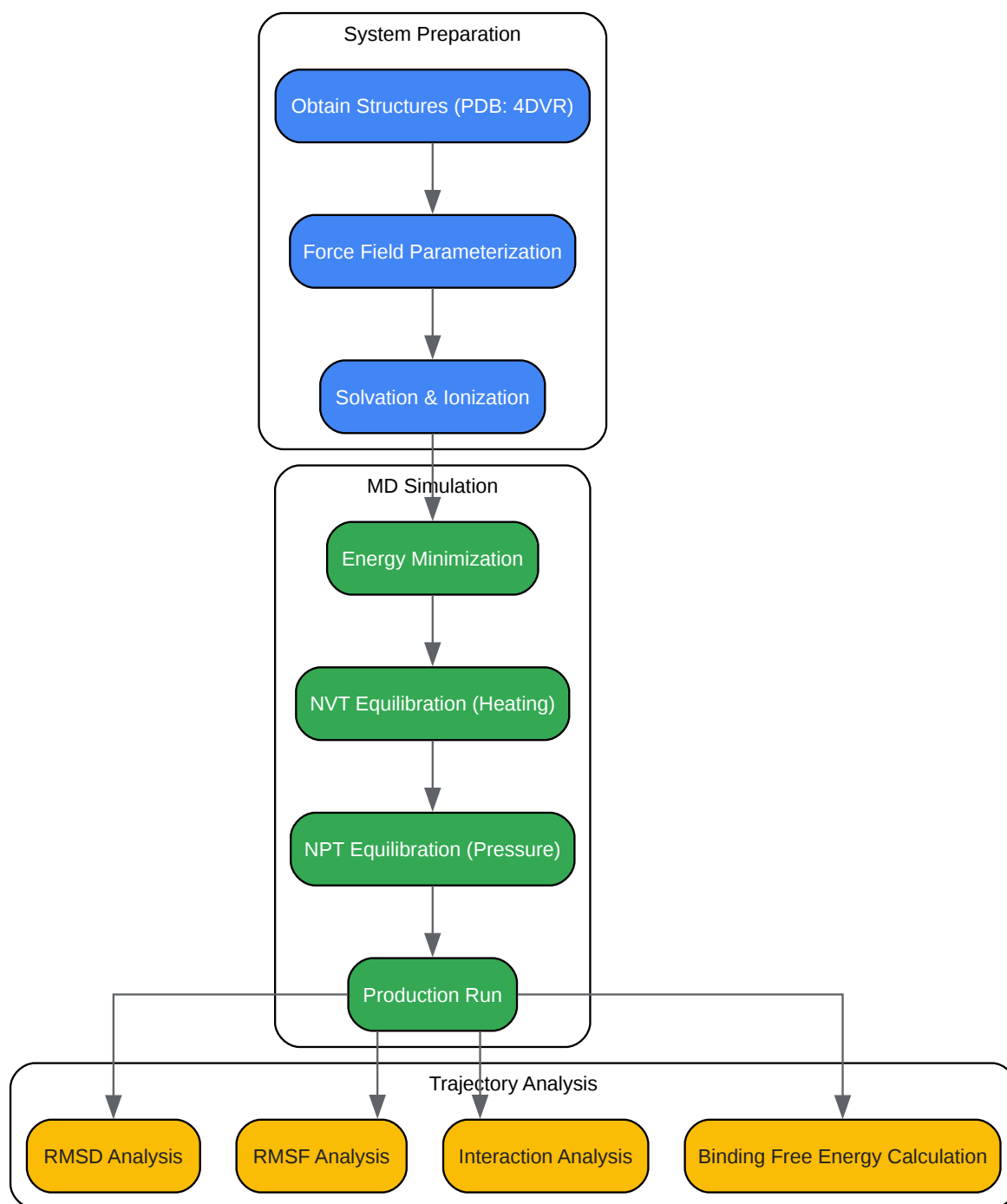
Protocol 3: Trajectory Analysis

- Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and conformational changes over time.[3]
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[10]
- Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-bonded contacts between **Nbd-557** and gp120 throughout the simulation to identify key interacting residues.[3]

- Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

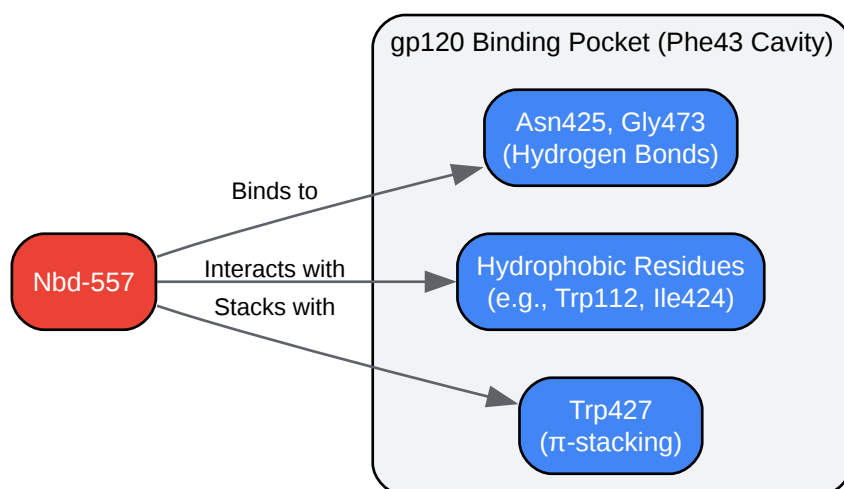
Visualizations

The following diagrams illustrate the workflow and key interactions in the molecular dynamics simulation of the **Nbd-557** and gp120 complex.



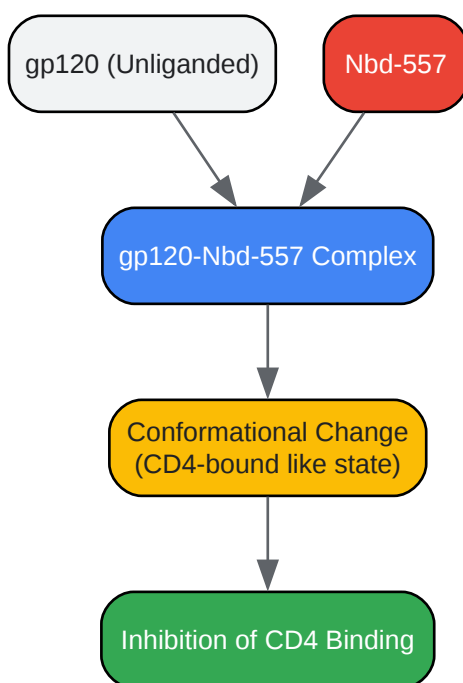
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Caption: Workflow for MD simulation of gp120-Nbd-557.



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Caption: Key interactions between **Nbd-557** and gp120.



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Caption: Logical pathway of **Nbd-557** inhibition.

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